molecular formula C9H9NO2 B14839951 6-Acetyl-4-methylpyridine-2-carbaldehyde

6-Acetyl-4-methylpyridine-2-carbaldehyde

Cat. No.: B14839951
M. Wt: 163.17 g/mol
InChI Key: RFHWCCSNZFGCNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-4-methylpyridine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-fluoro-4-methylpyridine with appropriate reagents under controlled conditions . Another approach is the use of 2-bromo-4-methylpyridine as a starting material, which undergoes a series of reactions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-4-methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Acetyl-4-methylpyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-Acetyl-4-methylpyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Acetyl-4-methylpyridine-2-carbaldehyde is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development applications .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

6-acetyl-4-methylpyridine-2-carbaldehyde

InChI

InChI=1S/C9H9NO2/c1-6-3-8(5-11)10-9(4-6)7(2)12/h3-5H,1-2H3

InChI Key

RFHWCCSNZFGCNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C(=O)C)C=O

Origin of Product

United States

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